2-(1H-1,2,4-triazol-1-yl)acetonitrile

Descripción general

Descripción

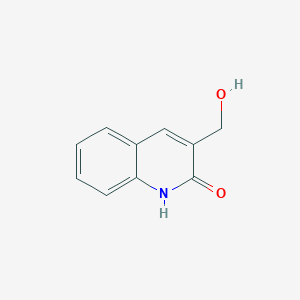

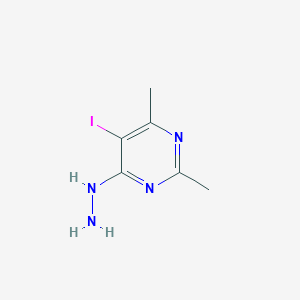

2-(1H-1,2,4-triazol-1-yl)acetonitrile is a chemical compound with the molecular formula C4H4N4 . It is a member of the 1,2,4-triazole family, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms .

Synthesis Analysis

The synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile and its derivatives often involves reactions under specific conditions. For instance, one study reported a yield of 67% at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant . Another study reported the synthesis of 1,2,4-triazole derivatives, where the structures were confirmed by spectroscopic techniques like IR and 1H-NMR .Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-triazol-1-yl)acetonitrile is characterized by a 1,2,4-triazole ring attached to an acetonitrile group . The exact mass and monoisotopic mass of the compound are both 108.043596145 g/mol . The compound has a topological polar surface area of 54.5 Ų and a complexity of 113 .Physical And Chemical Properties Analysis

2-(1H-1,2,4-triazol-1-yl)acetonitrile has a molecular weight of 108.10 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 and a formal charge of 0 .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Therapeutic Agents

The 1,2,4-triazole moiety is a core structure in many medicinal compounds due to its broad spectrum of therapeutic properties. It is used in the design and synthesis of drugs with analgesic, antiseptic, antimicrobial, antioxidant, anti-inflammatory, diuretic, anticancer, anticonvulsant, antidiabetic, and antimigraine activities .

Drug Discovery: Antiproliferative Agents

In drug discovery, 1,2,4-triazole derivatives have been evaluated for their antiproliferative properties against various cancer cell lines. Compounds with this moiety have shown potent activity in inhibiting cell growth .

Organic Synthesis: Building Blocks

The triazole ring serves as a versatile building block in organic synthesis. It can be used to construct more complex molecules through various synthetic approaches .

Direcciones Futuras

The future directions for 2-(1H-1,2,4-triazol-1-yl)acetonitrile and its derivatives could involve further exploration of their synthesis, properties, and potential applications. For instance, one study suggested that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Propiedades

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-2-8-4-6-3-7-8/h3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDZBEBBGBQWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377519 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-triazol-1-yl)acetonitrile | |

CAS RN |

81606-79-3 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(1H-1,2,4-triazol-1-yl)acetonitrile contribute to the synthesis of safer energetic materials?

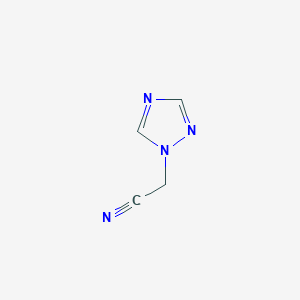

A1: 2-(1H-1,2,4-triazol-1-yl)acetonitrile (abbreviated as TrzAt in the research) plays a crucial role as a precursor in a multi-step synthesis process. It reacts under hydrothermal conditions with azide anions to form a tetrazole-based ligand, 5-(1,2,4-triazol-1-ylmethyl)-1H-tetrazole (Htrmetz). This ligand then coordinates with metal ions (Zn2+ or Cd2+) to form energetic metal-organic frameworks (EMOFs) [].

Q2: What are the advantages of using metal-organic frameworks (MOFs) for developing energetic materials?

A2: MOFs offer several advantages for creating next-generation energetic materials:

- Tunability: The structure and properties of MOFs can be tailored by selecting different metal ions and organic ligands. This allows for fine-tuning of properties like energy content, sensitivity, and thermal stability [].

- High Density: MOFs can accommodate a high density of energetic groups within their framework, leading to materials with high energy output [].

- Improved Safety: The robust structure of MOFs can enhance the safety of energetic materials by providing a physical barrier against accidental detonation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1303873.png)

![4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B1303877.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1303890.png)

![N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide](/img/structure/B1303901.png)